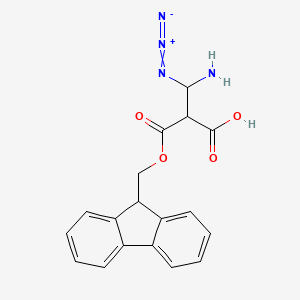

Fmoc--azido-Ala-OH

Description

Fmoc-azido-Ala-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected alanine derivative featuring an azide (-N₃) functional group. This compound is pivotal in peptide synthesis and click chemistry applications, enabling site-specific modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . Its synthesis involves regioselective azide introduction to the α-carbon of alanine, followed by Fmoc protection. The product is characterized by high purity (≥98% by HPLC) and stability when stored at -20°C .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16N4O4 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

2-[amino(azido)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C18H16N4O4/c19-16(21-22-20)15(17(23)24)18(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9,19H2,(H,23,24) |

InChI Key |

URKRFLPVUFUGNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(N)N=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fmoc-β-azido-Ala-OH is synthesized through multistep routes that involve the introduction of azido groups into β-positioned side chains followed by Fmoc protection. Three primary strategies dominate the literature:

- Mesylation-Azidation of Serine Derivatives

- Hoffmann Rearrangement and Diazotransfer from Asparagine

- Direct Azidation of Protected Alanine Precursors

Each method varies in efficiency, cost, and susceptibility to side reactions, as detailed below.

Mesylation-Azidation of Serine Derivatives

Reaction Pathway and Optimization

The most widely reported method begins with L- or D-serine (1 ), which undergoes Boc protection to yield Boc-Ser-OH (2 ). Subsequent mesylation with methanesulfonyl chloride (MsCl) generates Boc-Ser(OMs)-OH (3 ), which is then subjected to nucleophilic azide displacement using sodium azide (NaN₃) in dimethylformamide (DMF) to form Boc-β-azido-Ala-OH (4 ). Final Fmoc protection using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane/water yields the target compound (5 ) with an overall yield of 55–65%.

Critical Considerations:

- Side Reactions : Prolonged coupling steps with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) can lead to elimination products, such as dehydroalanine (10 ), due to the lability of the azido group under basic conditions.

- Cost Efficiency : This six-step pathway produces multigram quantities at ~€40 per gram, significantly cheaper than commercial alternatives.

Hoffmann Rearrangement and Diazotransfer from Asparagine

Alternative Route via Asparagine

An alternative pathway starts with L-asparagine (23 ), which is Fmoc-protected to form Fmoc-Asn-OH (25 ). Hoffmann rearrangement of the carboxamide group using bis(trifluoroacetoxy)iodobenzene (BTI) converts it into an isocyanate intermediate, which is hydrolyzed to Fmoc-β-amino-Ala-OH (26 ). Diazotransfer with triflyl azide (TfN₃) introduces the azido group, yielding Fmoc-β-azido-Ala-OH (14 ) with a cumulative yield of 50%.

Advantages and Limitations:

Direct Azidation of Protected Alanine Precursors

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, cost, and practicality of each method:

| Method | Steps | Overall Yield | Cost per Gram | Key Challenges |

|---|---|---|---|---|

| Mesylation-Azidation | 6 | 55–65% | €40 | Elimination side reactions |

| Hoffmann-Diazotransfer | 5 | 50% | €65 | High reagent costs |

| Direct Azidation | 2 | 70% | €35 | Limited scalability |

Purification and Characterization

Industrial and Research Applications

Fmoc-β-azido-Ala-OH is pivotal in synthesizing antifreeze glycopeptides and drug delivery systems via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its cost-effective synthesis enables scalable production for biomedical research.

Chemical Reactions Analysis

Click Chemistry Reactions

The azido group in Fmoc-β-azido-Ala-OH participates in bioorthogonal reactions, enabling site-specific modifications:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction: Forms 1,2,3-triazoles with terminal alkynes under Cu(I) catalysis.

-

Applications: Used to conjugate peptides to alkynylated tags (e.g., fluorophores, biotin) .

-

Example: Synthesis of triazole-linked glycopeptides for antifreeze glycoprotein analogs .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without metal catalysts.

-

Advantages: Ideal for sensitive biological systems due to copper-free conditions .

Peptide Coupling Reactions

Fmoc-β-azido-Ala-OH is incorporated into peptides via solid-phase synthesis (SPPS):

Activation and Coupling

-

Reagents : PyBOP or Castro’s reagent (optimal), while HBTU/TBTU yield poor results due to side reactions .

-

Conditions : Standard Fmoc-SPPS protocols (e.g., 20% piperidine for Fmoc deprotection) .

-

Challenges : Prolonged coupling times (>5 hours) can trigger azido elimination (see Section 3) .

Impurity Formation

-

β-Ala Contamination : Fmoc-β-azido-Ala-OH may contain traces of Fmoc-β-Ala-OH or Fmoc-β-Ala-amino acid-OH due to raw material impurities, necessitating stringent quality control .

Elimination Reactions

The azido group undergoes elimination under specific conditions, forming dehydroalanine derivatives:

Hydrolytic and Thermal Instability

-

Storage : Requires -20°C to prevent decomposition; sensitive to moisture and light .

-

Mechanistic Insight : Fmoc-OSu (a common Fmoc-protection reagent) can degrade via Lossen rearrangement, releasing Fmoc-β-Ala-OH as a contaminant .

Improved Routes

-

Pathway A : Direct Boc protection of serine → mesylation → azidation → Fmoc acylation (6 steps, 25–35% yield) .

-

Alternative Routes : Hofmann rearrangement of Fmoc-glutamine derivatives followed by diazotransfer (comparable yields) .

Purification

-

Methods : Recrystallization from dichloromethane/petroleum ether or aqueous buffer washes to remove β-Ala impurities .

Reaction Conditions for Click Chemistry

| Reaction Type | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | DMF/H₂O | >90% | |

| SPAAC | DBCO-PEG4-NHS ester | DMSO | 85–95% |

Common Side Reactions

| Reaction | By-Product | Mitigation Strategy |

|---|---|---|

| Prolonged coupling | α-Ketoamide (48 ) | Limit coupling time to <5 hours |

| Base treatment | Dehydroalanine (10 ) | Avoid excess DIPEA or prolonged basic conditions |

Scientific Research Applications

Fmoc-β-azido-Ala-OH, also known as Fmoc-L-beta-azidoalanine or Fmoc-Aza-OH, is a chemically modified amino acid derivative useful in peptide synthesis and protein engineering . It contains an azido group (N3), which can be used for further chemical modifications, such as Staudinger ligation or Click chemistry, after the amino acid is incorporated into a peptide .

Scientific Research Applications

Fmoc-β-azido-Ala-OH is used for various applications, including synthesizing clickable peptides and serving as an IR probe to study local electrostatic environments in proteins .

Synthesis of Modified Peptides

Fmoc-β-azido-Ala-OH can be incorporated into peptides and then selectively modified using Staudinger ligation or Click chemistry . Azides and alkynes are useful in creating β-turns, β-hairpins, helical structures, or mimics of disulfide bonds in peptides .

Spectroscopic Analysis

The azido group in Fmoc-β-azido-Ala-OH can be used as an IR probe to study the local electrostatic environment in proteins .

Production of Azido Amino Acids

Fmoc-protected azido amino acids, including Fmoc-β-azido-Ala-OH, can be prepared in multigram quantities in a week or two at user-friendly costs . The preparation of larger series of azido/alkyne peptides can be expensive because azido or alkyne precursors are costly .

Solid-Phase Peptide Synthesis

Fmoc-β-azido-Ala-OH can be used in standard manual Fmoc solid-phase synthesis protocols to create peptides . However, the creation of an elimination product can occur during prolonged condensations of Fmoc-azidoalanine with resin-bound peptides .

Considerations

When using Fmoc-amino acid derivatives, including Fmoc-β-azido-Ala-OH, it is important to consider potential issues such as the formation of beta-alanine . Beta-alanine can appear as an impurity in Fmoc-amino acids, which can cause issues during peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-beta-azido-Ala-OH primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of copper(I) catalysts to form stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of peptides and proteins. The Fmoc protecting group ensures that the amino group remains protected during the synthesis process, preventing unwanted side reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Fmoc-azido-Ala-OH and Analogues

| Compound | CAS Number | Molecular Weight | Azide Position | Purity | Key Applications |

|---|---|---|---|---|---|

| Fmoc-azido-Ala-OH | 684270-46-0 | 352.34 g/mol | α-C | ≥98% (HPLC) | Peptide ligation, CuAAC/SPAAC |

| Fmoc-β-azido-Ala-OH | Not provided | Not reported | β-C | ≥98% (HPLC) | Alternative azide positioning |

| Fmoc-D-Ala(N3)-OH | 1016163-79-3 | 352.34 g/mol | α-C (D-form) | Not reported | Chiral-specific click chemistry |

| Fmoc-Ala-OH | Not provided | 311.33 g/mol | None | >95% | Standard peptide building block |

| Fmoc-Nle(εN3)-OH | Not provided | Not reported | ε-N (norleucine) | 94% | Stapled peptide synthesis |

Key Insights :

- Stereochemical Variants : Fmoc-D-Ala(N3)-OH serves as the D-enantiomer of Fmoc-azido-Ala-OH, enabling chiral control in peptide design .

- Azide Position : Fmoc-β-azido-Ala-OH places the azide on the β-carbon, altering reactivity and steric accessibility compared to the α-azide in Fmoc-azido-Ala-OH .

- Non-Azido Analogues: Fmoc-Ala-OH lacks the azide group, limiting its utility in click chemistry but remaining a staple in traditional peptide synthesis .

Table 2: Coupling Reagent Compatibility

| Compound | Optimal Coupling Reagents | Incompatible Reagents | Coupling Efficiency |

|---|---|---|---|

| Fmoc-azido-Ala-OH | PyBOP, Castro’s reagent | HBTU, TBTU | High (≥90%) |

| Fmoc-D-Ala(N3)-OH | PyBOP | HBTU, TBTU | Moderate (80–85%) |

| Fmoc-Arg(Pbf)-OH | DIC/HOBt/DMAP | DCB method | 93% (activation-dependent) |

| Fmoc-Ala-OH | HATU, DIC | None reported | >95% |

Key Insights :

- Fmoc-azido-Ala-OH requires PyBOP for efficient coupling, as HBTU/TBTU yield poor results due to azide instability under certain conditions .

- Coupling efficiency for Fmoc-Arg(Pbf)-OH reaches 93% with DIC/HOBt/DMAP, highlighting the impact of side-chain protection on reactivity .

Purity and Contaminant Profiles

Fmoc-azido-Ala-OH may contain trace impurities like Fmoc-β-Ala-OH or Fmoc-β-Ala-azido-Ala-OH, analogous to β-Ala contamination observed in Fmoc-Ala-OH and Fmoc-Arg(Pbf)-OH . These impurities arise during synthesis and are mitigated through stringent supplier specifications (e.g., limiting β-Ala to <0.1%).

Research Findings and Challenges

- Storage Stability: Fmoc-azido-Ala-OH degrades faster than non-azido analogues (e.g., Fmoc-Ala-OH), necessitating storage at -20°C .

- Stereochemical Purity : Fmoc-D-Ala(N3)-OH requires chiral HPLC for enantiopurity verification, adding complexity to quality control .

- Cost: Azido derivatives are 2–3× more expensive than standard Fmoc-amino acids due to specialized synthesis protocols .

Q & A

Q. What are the optimal storage conditions for Fmoc-azido-Ala-OH to maintain stability during peptide synthesis?

Store at +4°C in a desiccated environment to prevent hydrolysis of the azido group and premature Fmoc cleavage. Analytical specifications confirm that purity >98% is maintained under these conditions .

Q. Which analytical methods are recommended for assessing the purity of Fmoc-azido-Ala-OH post-synthesis?

Use HPLC with a C18 column and UV detection at 254 nm. Optimize gradient conditions (e.g., acetonitrile/water with 0.1% TFA) to achieve ≥98% purity. Confirm enantiomeric integrity via specific rotation measurements ([α]D = -11.0° to -8.0° in DMF) .

Q. What safety precautions are necessary when handling Fmoc-azido-Ala-OH?

Wear nitrile gloves, safety goggles, and lab coats . Avoid inhalation (use fume hood) and contact with strong oxidizers. For accidental exposure, flush eyes with water for 15 minutes and seek medical attention for ingestion .

Q. Which solvent systems are compatible with Fmoc-azido-Ala-OH for stock solutions?

Prepare 5% (w/v) solutions in methanol for clear solubility. For solid-phase synthesis, dissolve in DMF (1–10 mM) . Avoid DMSO and aqueous buffers for long-term storage to prevent azide degradation .

Q. How is Fmoc-azido-Ala-OH typically incorporated into solid-phase peptide synthesis (SPPS)?

Use a 2–4 molar excess in DMF with coupling agents like HBTU/DIPEA (1:2 ratio). Monitor coupling efficiency via the Kaiser test and maintain inert atmospheres to stabilize the azido group during piperidine deprotection (20% in DMF, 2 × 5 min) .

Advanced Research Questions

Q. How can the azido group in Fmoc-azido-Ala-OH enable orthogonal conjugation strategies?

The azido group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Post-synthesis, react with alkyne probes under mild conditions (1 mM CuSO4, sodium ascorbate, 25°C, 2 hours) for site-specific labeling without disrupting the peptide backbone .

Q. What experimental adjustments resolve low coupling yields of Fmoc-azido-Ala-OH in automated synthesis?

Optimize activation time (3–5 minutes with Oxyma Pure/DIC) and extend coupling to 1 hour. For steric hindrance, substitute HBTU with HATU/HOAt . Verify azide integrity post-synthesis via IR spectroscopy (2100 cm⁻¹ peak) .

Q. How can Fmoc-azido-Ala-OH be integrated into branched peptide architectures with other modified residues?

Use Alloc-protected branching points . After incorporating Fmoc-azido-Ala-OH, deprotect Alloc groups with Pd(PPh₃)₄ (0.1 M in CHCl₃:AcOH:NMM, 3:1:1, under argon). Limit exposure to reducing agents to preserve azide stability .

Q. What strategies mitigate azide reduction during peptide synthesis?

Avoid phosphine-based reagents (e.g., TCEP) in downstream steps. Use inert atmosphere workstations and replace reducing buffers with azide-compatible alternatives (e.g., tris(hydroxypropyl)phosphine, THP) .

Q. How does Fmoc-azido-Ala-OH’s stability vary under acidic vs. basic conditions?

The azido group is stable in mild acids (e.g., TFA for cleavage) but degrades in strong bases (>pH 10). For prolonged basic treatments, substitute with stable analogs like Fmoc-allyl-protected residues .

Key Methodological Notes

- Click Chemistry Applications : The azido group’s reactivity enables precise bioconjugation, critical for functionalizing peptides with fluorophores, PEG chains, or targeting moieties .

- Stereochemical Integrity : Monitor specific rotation to ensure no racemization during synthesis, particularly under microwave-assisted conditions .

- Safety Protocols : Azides require stringent handling due to potential explosive decomposition under high heat or shock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.